

Application Notes and Protocols: DHODH Inhibition Assay Using Vidofludimus

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Compound of Interest		
Compound Name:	Vidofludimus	
Cat. No.:	B1684499	Get Quote

Audience: Researchers, scientists, and drug development professionals.

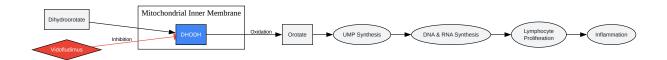
Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, making DHODH a key therapeutic target for autoimmune diseases and cancer.[2][3][4] **Vidofludimus** (IMU-838) is a potent and selective second-generation inhibitor of human DHODH.[5][6] It has demonstrated immunomodulatory effects by metabolic stress induction in highly active T and B immune cells, leading to a reduction in their activity.[7][8] This document provides detailed protocols for assessing the inhibitory activity of **Vidofludimus** against DHODH.

Signaling Pathway

DHODH is a mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis in proliferating cells like activated T and B lymphocytes.[2] By inhibiting DHODH, **Vidofludimus** depletes the pyrimidine pool, which in turn suppresses the proliferation of these immune cells and reduces the production of proinflammatory cytokines.[2][7] Interestingly, **Vidofludimus** has a dual mechanism of action and has also been shown to activate the nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective functions.[7][9][10][11]





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Caption: DHODH role in pyrimidine synthesis and Vidofludimus inhibition.

Quantitative Data Summary

The inhibitory potency of **Vidofludimus** against DHODH has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

Compound	Enzyme Source	IC50 (nM)	Reference
Vidofludimus	Human DHODH	134	[12][13]
Vidofludimus calcium (IMU-838)	Human DHODH	160	[5][9]
Teriflunomide	Human DHODH	420	[5]

Experimental Protocols

Two primary methods for determining DHODH inhibition are spectrophotometric assays and Enzyme-Linked Immunosorbent Assays (ELISA).

Spectrophotometric DHODH Inhibition Assay

This protocol is adapted from established methods for measuring DHODH activity through the reduction of a chromogenic substrate.[1][12]

Principle:



The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The oxidation of dihydroorotate by DHODH is coupled to the reduction of DCIP, leading to a decrease in absorbance at 600 nm. The rate of this decrease is proportional to the DHODH activity.

Materials:

- Recombinant Human DHODH
- · L-Dihydroorotic acid
- Decylubiquinone
- 2,6-dichloroindophenol (DCIP)
- Vidofludimus
- Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0
- 96-well microplate
- Spectrophotometer capable of kinetic reads at 600 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of L-Dihydroorotic acid in DMF.
 - Prepare a stock solution of Decylubiquinone in DMSO.
 - Prepare a stock solution of DCIP in the assay buffer.
 - Prepare serial dilutions of Vidofludimus in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations.
- Assay Reaction:



- \circ In a 96-well plate, add 50 µL of the diluted recombinant human DHODH (e.g., 0.4 µg/mL in assay buffer).
- Add the Vidofludimus dilutions or vehicle control to the wells.
- Prepare a substrate mixture containing L-dihydroorotic acid (e.g., 100 μM),
 decylubiquinone (e.g., 50 μM), and DCIP (e.g., 60 μM) in the assay buffer.[12]
- Initiate the reaction by adding 50 μL of the substrate mixture to each well.
- Include a substrate blank containing assay buffer and the substrate mixture without the enzyme.
- · Data Acquisition:
 - Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5 minutes.[14]
- Data Analysis:
 - Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for the control (no inhibitor).
 - Calculate the initial reaction velocity in the presence of the inhibitor (V_i).
 - Determine the percent inhibition using the formula: % Inhibition = (1 (V₁ / V₀)) * 100.
 - Plot the percent inhibition against the logarithm of the Vidofludimus concentration and fit the data to a dose-response curve to determine the IC50 value.

ELISA-Based DHODH Inhibition Assay

This protocol outlines a competitive ELISA-based approach to quantify the inhibition of **Vidofludimus** on DHODH.

Principle:

Methodological & Application





This assay measures the amount of active DHODH remaining in a sample after incubation with an inhibitor. A microplate is pre-coated with an antibody specific to DHODH. The sample containing DHODH and the inhibitor is added to the wells. The amount of bound DHODH is then detected using a biotinylated detection antibody and a streptavidin-HRP conjugate, followed by a colorimetric substrate. The color intensity is inversely proportional to the degree of DHODH inhibition.

Materials:

- Human DHODH ELISA Kit
- Recombinant Human DHODH
- Vidofludimus
- Wash Buffer
- Substrate Solution (TMB)
- Stop Solution
- 96-well plate pre-coated with anti-DHODH antibody
- Microplate reader

Procedure:

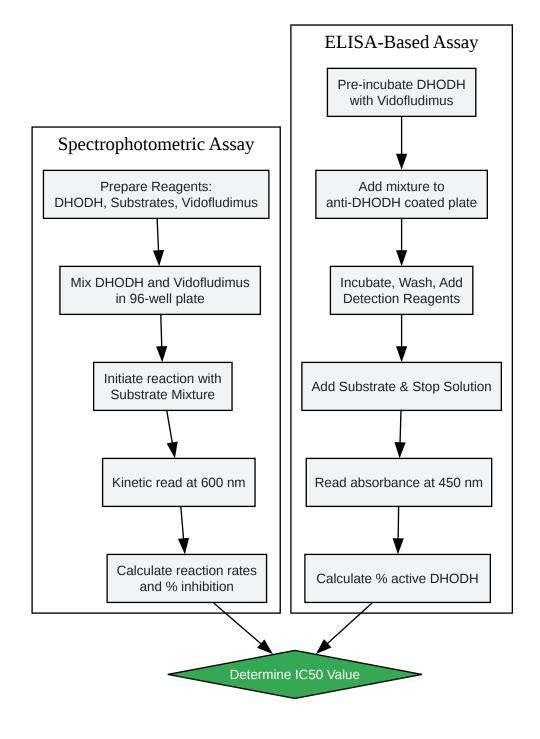
- Inhibition Reaction:
 - In separate tubes, pre-incubate a fixed concentration of recombinant human DHODH with varying concentrations of **Vidofludimus** for a specified time (e.g., 30 minutes) at 37°C.
 Include a control with no inhibitor.
- ELISA Protocol:
 - Prepare all reagents, standards, and samples as per the ELISA kit manual.[15][16][17][18]



- \circ Add 100 μ L of the pre-incubated DHODH-**Vidofludimus** mixtures to the appropriate wells of the pre-coated microplate.
- Incubate for 2 hours at 37°C.[15][17]
- Aspirate the solution and add 100 μL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[15][17]
- Aspirate and wash the wells 3 times with Wash Buffer.[15][17]
- Add 100 μL of prepared Detection Reagent B. Incubate for 1 hour at 37°C.[15][17]
- Aspirate and wash the wells 5 times with Wash Buffer.[15][17]
- Add 90 μL of Substrate Solution and incubate for 15-25 minutes at 37°C in the dark.[15]
 [17]
- Add 50 μL of Stop Solution to each well.
- Data Acquisition:
 - Immediately read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the blank reading from all other readings.
 - Calculate the percentage of active DHODH relative to the control (no inhibitor).
 - Plot the percentage of active DHODH against the logarithm of the Vidofludimus concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram





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Caption: Workflow for DHODH inhibition assays.

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